molecular formula C8H6Cl2O B8774415 2-(2,3-dichlorophenyl)oxirane

2-(2,3-dichlorophenyl)oxirane

Cat. No.: B8774415
M. Wt: 189.04 g/mol
InChI Key: JSSIVJGRLZMOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dichlorophenyl)oxirane typically involves the epoxidation of 2,3-dichlorostyrene. One common method is the reaction of 2,3-dichlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:

2,3-Dichlorostyrene+m-CPBAThis compound+m-Chlorobenzoic acid\text{2,3-Dichlorostyrene} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} 2,3-Dichlorostyrene+m-CPBA→this compound+m-Chlorobenzoic acid

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-dichlorophenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various compounds depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-(2,3-dichlorophenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures.

Comparison with Similar Compounds

    2,3-Dichlorophenylpiperazine: Another compound with a 2,3-dichlorophenyl group but with a piperazine ring instead of an oxirane ring.

    2,3-Dichloropyridine: Contains a 2,3-dichlorophenyl group attached to a pyridine ring.

Uniqueness: 2-(2,3-dichlorophenyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of the oxirane ring allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)oxirane

InChI

InChI=1S/C8H6Cl2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2

InChI Key

JSSIVJGRLZMOJX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichlorobenzaldehyde (0.314 mmol) in acetonitrile (1 ml) was added solid trimethylsulfonium iodide (0.314 mmol, 64 mg), potassium hydroxide (0.628 mmol, 35 mg), and water (0.079 mmol, 1.4 μl). The heterogeneous mixture were heated in a capped test tube at 60° C. for 3 h. The suspension was then diluted with ethyl acetate (1 ml) and washed with saturated sodium bicarbonate (1×1 ml) and water (3×0.5 ml). The tube was concentrated by vacuum centrifuge over 1 hour and the resulting 2,3-dichlorophenyloxirane used without further purification
Quantity
0.314 mmol
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

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